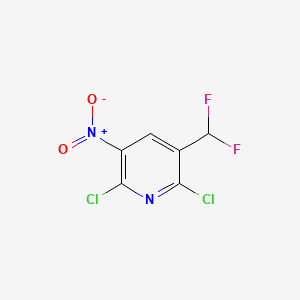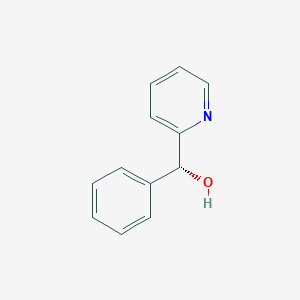
(R)-phenyl(pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-phenyl(pyridin-2-yl)methanol is a chiral compound that features a phenyl group and a pyridin-2-yl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl(pyridin-2-yl)methanol typically involves the reduction of the corresponding ketone, phenyl(pyridin-2-yl)methanone, using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under controlled temperature and pressure conditions to achieve high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of ®-phenyl(pyridin-2-yl)methanol may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the compound .
Análisis De Reacciones Químicas
Types of Reactions
®-phenyl(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl or pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Phenyl(pyridin-2-yl)methanone.
Reduction: Phenyl(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-phenyl(pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of ®-phenyl(pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been studied as a selective antagonist for transient receptor potential vanilloid 3 (TRPV3), a protein involved in various physiological processes. The compound binds to the receptor, inhibiting its activity and modulating cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
(S)-phenyl(pyridin-2-yl)methanol: The enantiomer of ®-phenyl(pyridin-2-yl)methanol with different stereochemistry.
Phenyl(pyridin-2-yl)methanone: The corresponding ketone form.
Phenyl(pyridin-2-yl)methane: The fully reduced form.
Uniqueness
®-phenyl(pyridin-2-yl)methanol is unique due to its chiral nature and specific interactions with molecular targets like TRPV3. Its enantioselectivity and potential pharmacological applications distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(R)-phenyl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m1/s1 |
Clave InChI |
UYESUYBXKHPUDU-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
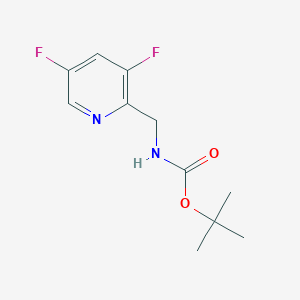
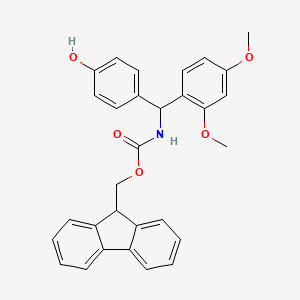
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)

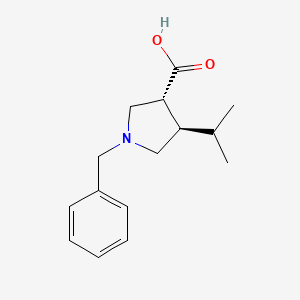

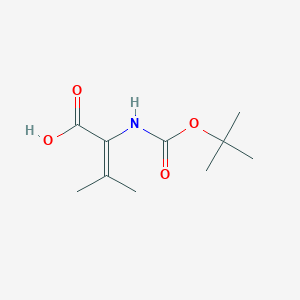
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
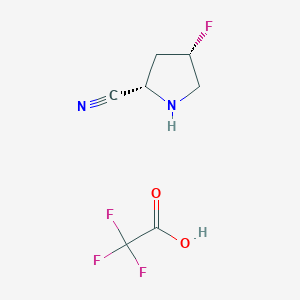
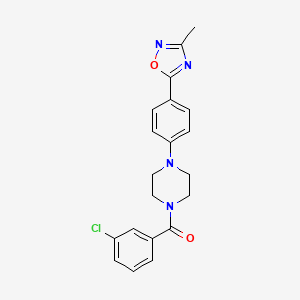
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
